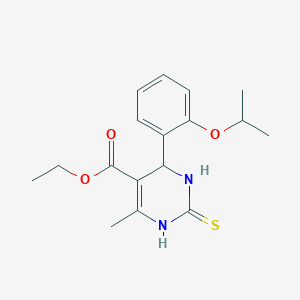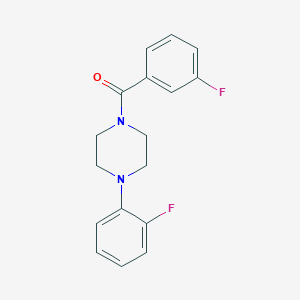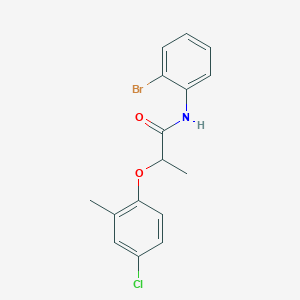![molecular formula C13H16N2O2S B443579 ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE](/img/structure/B443579.png)
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group, a dimethyl-substituted pyridine ring, and a sulfanyl group attached to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 60-80°C)
Solvent: Ethanol or another suitable organic solvent
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Formation of various substituted esters or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(3-cyano-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(5,6-dimethyl-2-pyridinyl)sulfanyl]propanoate
- Ethyl 2-[(3-cyano-5,6-dimethyl-2-pyridinyl)thio]acetate
Uniqueness
ETHYL 2-[(3-CYANO-5,6-DIMETHYL-2-PYRIDYL)SULFANYL]PROPANOATE is unique due to the presence of both the cyano and dimethyl-substituted pyridine groups
Eigenschaften
Molekularformel |
C13H16N2O2S |
|---|---|
Molekulargewicht |
264.35g/mol |
IUPAC-Name |
ethyl 2-(3-cyano-5,6-dimethylpyridin-2-yl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O2S/c1-5-17-13(16)10(4)18-12-11(7-14)6-8(2)9(3)15-12/h6,10H,5H2,1-4H3 |
InChI-Schlüssel |
DVKWTAFGJUVGES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
Kanonische SMILES |
CCOC(=O)C(C)SC1=C(C=C(C(=N1)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443496.png)
![Diisopropyl 3-methyl-5-[(2-phenylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B443498.png)
![Methyl 4-(4-fluorophenyl)-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B443499.png)
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B443500.png)
![2-methoxy-5-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443503.png)
![Methyl 4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B443505.png)

![N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B443508.png)
![4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B443510.png)

![4-[(2,4-dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B443514.png)
![3-[(2,4-DICHLOROPHENOXY)METHYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE](/img/structure/B443516.png)
![4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B443517.png)

